molecular formula C20H18N2O7S B2585575 Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-12-7

Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2585575
CAS No.: 899959-12-7
M. Wt: 430.43
InChI Key: JEGMPGQDAUFMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with:

  • A phenyl group at position 1,
  • A sulfonyloxy group at position 4, where the sulfonyl moiety is further substituted with a 4-methoxyphenyl ring,
  • An ethyl carboxylate ester at position 3,
  • A ketone group at position 6.

Such features may influence its physicochemical properties (e.g., solubility, melting point) and biological interactions, particularly in medicinal chemistry contexts like enzyme inhibition or receptor modulation .

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O7S/c1-3-28-20(24)19-17(13-18(23)22(21-19)14-7-5-4-6-8-14)29-30(25,26)16-11-9-15(27-2)10-12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMPGQDAUFMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with structurally analogous compounds:

Substituent Variations at Position 4

The sulfonyloxy group in the target compound distinguishes it from other pyridazine derivatives. Key comparisons include:

Compound Name Substituent at Position 4 Key Properties/Applications
This compound (4-Methoxyphenyl)sulfonyloxy High polarity due to sulfonyloxy group; potential for enhanced receptor binding or stability . Melting point and solubility data not reported in provided evidence.
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 339031-45-7) Butylsulfanyl Lower polarity compared to sulfonyloxy; molecular weight 332.42 g/mol. Used in synthetic intermediates; no significant hazards reported .
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 338395-91-8) (2-Methoxy-2-oxoethyl)sulfanyl Methyl ester variant with trifluoromethylphenyl substitution; molecular weight 402.35 g/mol. Enhanced lipophilicity due to trifluoromethyl group .
Ethyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) Cyano and methyl groups High yield (81%); melting point 164–164.5°C. Demonstrates how electron-withdrawing cyano groups influence crystallinity and synthetic accessibility .

Aromatic Ring Modifications at Position 1

The phenyl group at position 1 is common in pyridazine derivatives, but substituents on this ring significantly alter bioactivity:

Compound Name Substituent on Phenyl Ring (Position 1) Biological Relevance
This compound None (plain phenyl) Lack of substitution may reduce steric hindrance, favoring interactions with flat binding pockets .
Ethyl 1-(4-nitrophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Nitro Nitro groups enhance electron deficiency, potentially improving reactivity in nucleophilic substitutions. However, nitro groups are metabolically unstable .
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 478067-01-5) 3-Trifluoromethyl Dual trifluoromethyl groups increase hydrophobicity and metabolic stability, making it suitable for CNS-targeting agents .

Functional Group Impact on Physicochemical Properties

  • Melting Points : Derivatives with strong hydrogen-bonding groups (e.g., hydroxyl, sulfonyloxy) exhibit higher melting points (e.g., 220–223°C for hydroxyl-substituted 12d ).
  • Synthetic Yields : Electron-donating groups (e.g., methoxy in 12e) correlate with higher yields (81–95%), while bulky or electron-withdrawing groups (e.g., trifluoromethyl in 12g) reduce yields (40%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.